An In-depth Technical Guide to Methyl [2,3'-bipyridine]-3-carboxylate: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to Methyl [2,3'-bipyridine]-3-carboxylate: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl [2,3'-bipyridine]-3-carboxylate is a heterocyclic compound featuring a bipyridine scaffold, a structural motif of significant interest in medicinal chemistry, coordination chemistry, and materials science. The asymmetric 2,3'-linkage of the two pyridine rings, combined with the presence of a methyl carboxylate group, imparts unique electronic and steric properties to the molecule. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications, serving as a valuable resource for researchers working with bipyridine derivatives.
While specific experimental data for Methyl [2,3'-bipyridine]-3-carboxylate is not extensively available in the public domain, this guide leverages established chemical principles and data from analogous compounds to provide a robust technical overview.
Chemical Structure and Identification
The core of Methyl [2,3'-bipyridine]-3-carboxylate is the 2,3'-bipyridine moiety, which consists of a pyridine ring connected at the 2-position to another pyridine ring at the 3'-position. A methyl carboxylate group is attached to the 3-position of the first pyridine ring.
IUPAC Name: Methyl 2-(pyridin-3-yl)nicotinate
Molecular Formula: C₁₂H₁₀N₂O₂
Molecular Weight: 214.22 g/mol
Canonical SMILES: COC(=O)C1=CC=CN=C1C2=CC=CN=C2
InChI Key: InChIKey=VEKIYFGCEAJDDT-UHFFFAOYSA-N
While a specific CAS Number for Methyl [2,3'-bipyridine]-3-carboxylate is not readily found in major chemical databases, related structures such as Methyl [2,3'-bipyridine]-6'-carboxylate (CAS No. 845827-15-8) and Methyl 6-amino[3,3′-bipyridine]-5-carboxylate (CAS No. 1214388-65-4) are documented.[1][2]
Physicochemical Properties (Predicted and Inferred)
Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the structure and data from similar compounds, such as methyl nicotinate and 2,3'-bipyridine.
| Property | Predicted Value/Observation | Rationale/Reference |
| Physical State | White to off-white solid | Bipyridines and substituted pyridines are often crystalline solids at room temperature. |
| Melting Point | Not available (likely in the range of 80-150 °C) | The melting point will be influenced by crystal packing and intermolecular forces. For comparison, methyl nicotinate has a melting point of 39-42°C.[3] |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. Moderately soluble in methanol, ethanol, and chloroform. Sparingly soluble in water and non-polar solvents like hexanes. | The bipyridine core and the ester group allow for interactions with a range of solvents. Solubility in aqueous solutions may be enhanced at acidic pH due to the protonation of the pyridine nitrogen atoms. |
Spectroscopic Properties (Predicted)
The spectroscopic signature of Methyl [2,3'-bipyridine]-3-carboxylate can be predicted based on the analysis of its constituent functional groups and the known spectra of 2,3'-bipyridine.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on both pyridine rings and the methyl group of the ester. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylate group. The spectrum of the parent 2,3'-bipyridine shows a complex pattern in the aromatic region.[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum will display twelve distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester group will appear significantly downfield.
Infrared (IR) Spectroscopy
Key expected IR absorption bands include:
-
~3050-3100 cm⁻¹: C-H stretching of the aromatic rings.
-
~2950 cm⁻¹: C-H stretching of the methyl group.
-
~1720-1740 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1560-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine rings.
-
~1100-1300 cm⁻¹: C-O stretching of the ester.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 214. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Synthesis of Methyl [2,3'-bipyridine]-3-carboxylate
While a specific, optimized synthesis for Methyl [2,3'-bipyridine]-3-carboxylate is not reported, a plausible and efficient synthetic strategy can be designed based on modern cross-coupling methodologies. The most common and effective methods for the synthesis of bipyridines involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, or Stille couplings.[5][6]
A logical retrosynthetic analysis suggests disconnecting the bond between the two pyridine rings. This leads to two key building blocks: a functionalized pyridine with a leaving group (e.g., a halogen) and a pyridine with a metallic or organometallic component.
Caption: Retrosynthetic analysis of Methyl [2,3'-bipyridine]-3-carboxylate.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds.[5][6] This approach offers the advantage of using relatively stable and commercially available boronic acids or esters.
Step 1: Preparation of Methyl 2-chloronicotinate Methyl 2-chloronicotinate can be synthesized from the commercially available 2-chloronicotinic acid via Fischer esterification.
Step 2: Suzuki-Miyaura Coupling The coupling of Methyl 2-chloronicotinate with 3-pyridylboronic acid in the presence of a palladium catalyst and a base would yield the target molecule.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of Methyl [2,3'-bipyridine]-3-carboxylate.
Alternative Synthetic Strategies: Negishi and Stille Couplings
-
Negishi Coupling: This method involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[7] For the synthesis of Methyl [2,3'-bipyridine]-3-carboxylate, this would involve the coupling of a pyridylzinc reagent with a halogenated pyridine derivative. The Negishi coupling is known for its high functional group tolerance.[8]
-
Stille Coupling: The Stille coupling utilizes an organotin reagent and an organic halide with a palladium catalyst.[5][6] While effective, the toxicity of organotin compounds is a significant drawback.
Potential Applications in Research and Drug Development
Bipyridine-containing molecules are of immense importance in various scientific fields. The specific substitution pattern of Methyl [2,3'-bipyridine]-3-carboxylate suggests several potential areas of application.
Coordination Chemistry and Catalysis
The two nitrogen atoms of the bipyridine core can act as a bidentate ligand, chelating to a variety of metal ions. The resulting metal complexes can have interesting photophysical, electrochemical, and catalytic properties. The methyl ester group can modulate the electronic properties of the ligand and, consequently, the reactivity of the metal center. Such complexes could find use as catalysts in organic synthesis.[9]
Medicinal Chemistry and Drug Design
The bipyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds. The introduction of a methyl carboxylate group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Potential therapeutic areas for bipyridine derivatives include oncology, neurology, and infectious diseases.
Caption: Potential application areas for Methyl [2,3'-bipyridine]-3-carboxylate.
Materials Science
Bipyridine derivatives are used as building blocks for the construction of functional materials, including polymers and metal-organic frameworks (MOFs). These materials can have applications in areas such as gas storage, separation, and sensing. The properties of these materials can be tuned by modifying the bipyridine ligand.
Conclusion
Methyl [2,3'-bipyridine]-3-carboxylate is a molecule with significant potential in various fields of chemical research. While detailed experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its structure, predicted properties, and viable synthetic strategies based on established chemical principles. The proposed synthetic routes, particularly the Suzuki-Miyaura coupling, offer a practical approach for its preparation. The potential applications in coordination chemistry, medicinal chemistry, and materials science highlight the importance of further investigation into this and related bipyridine derivatives. This guide serves as a foundational resource to stimulate and support future research endeavors involving this intriguing molecule.
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